Alyssin Exhibits Superior Anticancer Potency Compared to Sulforaphane in Hepatocellular Carcinoma Cells
In a direct comparative study, alyssin was identified as the most potent anticancer isothiocyanate among the tested compounds, which included its closest structural analog, sulforaphane. The study concluded that alyssin's superior potency was likely due to its greater capacity to increase intracellular reactive oxygen species (ROS) levels [1].
| Evidence Dimension | Relative Anticancer Potency |
|---|---|
| Target Compound Data | Most potent anticancer ability |
| Comparator Or Baseline | Sulforaphane, Iberin (less potent than Alyssin) |
| Quantified Difference | Alyssin > Sulforaphane (potency rank order) |
| Conditions | In vitro; HepG2 human hepatocellular carcinoma cells; ITC concentration range 20-80 µM |
Why This Matters
For research targeting hepatic cancer, alyssin is a demonstrably more potent alternative to the widely used sulforaphane, making it the compound of choice for maximizing efficacy in cell-based models of HCC.
- [1] Pocasap, P., Weerapreeyakul, N., & Thumanu, K. (2019). Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization. Biomolecules & Therapeutics, 27(6), 540–552. View Source
